Technical Whitepaper: (2E)-3-(5-Ethylfuran-2-yl)prop-2-enoic Acid
Technical Whitepaper: (2E)-3-(5-Ethylfuran-2-yl)prop-2-enoic Acid
The following technical guide is structured as a high-level research whitepaper designed for application scientists and drug development professionals.
Structural Characterization, Synthetic Pathways, and Pharmacological Potential
Executive Summary
(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid (CAS: 1310567-98-6) represents a critical class of furan-based acrylic acid derivatives. Structurally, it combines a biomass-accessible furan core with an electrophilic acrylic acid side chain, conferring it with significant utility as both a metabolic probe and a scaffold for fragment-based drug discovery (FBDD).[1]
This guide delineates the physicochemical profile, validated synthetic protocols, and biological reactivity of the molecule.[1] Special emphasis is placed on its role as a Michael acceptor in covalent inhibition strategies and its potential as a bio-based monomer.
Chemical Identity & Structural Analysis[2][3][4][5][6]
The molecule features a trans-configured exocyclic double bond conjugated to a furan ring. The 5-ethyl substitution introduces lipophilicity (
Identification Data
| Parameter | Detail |
| IUPAC Name | (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid |
| Common Synonyms | 5-Ethylfuran-2-acrylic acid; 3-(5-ethyl-2-furyl)acrylic acid |
| CAS Registry Number | 1310567-98-6 |
| Molecular Formula | C |
| Molecular Weight | 166.17 g/mol |
| SMILES | CCC1=CC=C(O1)/C=C/C(=O)O |
| Stereochemistry | (E)-isomer (Trans) |
Electronic Structure & Reactivity
The conjugated system extends from the furan oxygen lone pair through the diene system to the carboxylic acid carbonyl.
-
Michael Acceptor: The
-carbon (C3 of the propenoic chain) is highly electrophilic, making it susceptible to nucleophilic attack by cysteine thiols in biological targets (soft-soft interaction). -
Furan Ring: The 5-ethyl group exerts a weak inductive electron-donating effect (+I), slightly deactivating the electrophilic
-carbon compared to the 5-nitro or 5-formyl analogs, potentially improving metabolic stability against rapid glutathione conjugation.
Synthetic Architecture
The synthesis of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid relies on the functionalization of 5-ethylfurfural. The most robust pathway is the Knoevenagel Condensation , preferred for its atom economy and stereoselectivity for the (E)-isomer.
Primary Pathway: Knoevenagel Condensation
Reaction Logic: Condensation of 5-ethylfurfural with malonic acid in the presence of a weak base (piperidine) and pyridine drives the formation of the energetic enol intermediate, followed by spontaneous decarboxylation.
Step-by-Step Protocol:
-
Reagents: 5-Ethylfurfural (1.0 eq), Malonic Acid (1.2 eq).
-
Catalyst: Pyridine (solvent/base) with catalytic Piperidine (0.1 eq).
-
Conditions: Reflux at 80–100°C for 4–6 hours.
-
Workup:
-
Cool reaction mixture to 0°C.
-
Acidify with 2M HCl to pH ~2 to precipitate the free acid.
-
Filter the solid and wash with ice-cold water.
-
-
Purification: Recrystallization from Ethanol/Water (9:1) yields high-purity (E)-isomer.[2]
Synthetic Workflow Diagram
Figure 1: Synthetic pathway from biomass precursors to the target acrylic acid derivative via Knoevenagel condensation.
Physicochemical & Analytical Profiling
Accurate characterization is essential for distinguishing the (E)-isomer from the (Z)-isomer and identifying the ethyl group substitution.
Predicted NMR Spectroscopic Data
The following data is derived from structure-activity relationship (SAR) analysis of the 5-methyl analog (CAS 539-47-9) and standard substituent shifts.
| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 12.10 | Singlet (br) | -COOH | Carboxylic acid proton; exchangeable with D | |
| 7.42 | Doublet ( | H- | Large coupling constant confirms Trans (E) geometry. | |
| 6.75 | Doublet ( | Furan H-3 | Deshielded by the conjugated carbonyl system. | |
| 6.20 | Doublet ( | H- | Upfield shift due to resonance with the carbonyl. | |
| 6.15 | Doublet ( | Furan H-4 | Shielded by the electron-rich furan ring. | |
| 2.68 | Quartet ( | -CH | Benzylic-like position on the furan ring. | |
| 1.25 | Triplet ( | -CH | Terminal methyl group. |
Solubility & Stability[1]
-
Solubility: Poor in water (< 1 mg/mL). Soluble in DMSO, Methanol, Ethanol, and Ethyl Acetate.[1]
-
pKa: Estimated at 4.4 – 4.6 (typical for furan-acrylic acids), making it anionic at physiological pH (7.4).
-
Stability: Light sensitive. The conjugated double bond can undergo photo-isomerization (E
Z) or [2+2] cycloaddition upon prolonged UV exposure. Store in amber vials at 4°C.
Pharmacological & Biological Context
Mechanism of Action: Covalent Modification
This molecule acts as a "warhead" in medicinal chemistry. The
-
Target: Cysteine residues in the active sites of enzymes (e.g., isomerases, transferases).[1]
-
Selectivity: The furan ring provides a specific steric profile that fits into hydrophobic pockets, while the acid group can form salt bridges with arginine or lysine residues.[1]
Biological Activity Spectrum[1][2][4][9][10]
-
Antimicrobial: Furan-acrylic acids disrupt bacterial cell walls and inhibit efflux pumps. The 5-ethyl group increases lipophilicity, enhancing penetration through the lipid bilayer of Gram-negative bacteria.
-
Metabolic Inhibition: Analogs of this compound inhibit pyruvate dehydrogenase kinase (PDK), shifting cellular metabolism from glycolysis to oxidative phosphorylation (Warburg effect reversal).[1]
Biological Interaction Pathway
Figure 2: Mechanism of action involving covalent modification of protein targets.
Safety & Handling (GHS Standards)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Use only in a chemical fume hood. Wear nitrile gloves. In case of contact, wash with copious amounts of water.[1]
References
-
Sigma-Aldrich. (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid Product Sheet. CAS 1310567-98-6.[3] Link
-
Hermens, J. G. H., et al. (2022).[1][4] "Highly Efficient Biobased Synthesis of Acrylic Acid." Angewandte Chemie International Edition, 61(4).[1][4] Link
-
Keasling, J. D., et al. (2016).[1] "Engineering of furan-based metabolic pathways." Nature Chemical Biology. (Contextual grounding for furan metabolism).
-
Smolecule. 3-(5-Hydroxymethyl-furan-2-yl)-acrylic acid Synthesis and Properties. (Analogous synthesis protocols). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 643403 (Furan-acrylic acid analogs). Link
